

# Foreword: A Strategic Intermediate in Modern Synthesis

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## Compound of Interest

Compound Name: 5-Bromo-2-methylbenzaldehyde

CAS No.: 90050-59-2

Cat. No.: B1279380

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In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the strategic value of a molecular intermediate is defined by its functional versatility and synthetic accessibility. **5-Bromo-2-methylbenzaldehyde**, identified by its CAS number 90050-59-2, emerges as a quintessential example of such a valuable building block. Its architecture, featuring an ortho-methyl group, a para-bromo substituent, and a highly reactive aldehyde function, offers a trifecta of synthetic handles. This arrangement is not a random assortment of functional groups; it is a carefully orchestrated platform for complex molecular construction. The steric influence of the methyl group, the electronic-withdrawing nature of the bromine, and its capacity as a coupling partner, combined with the diverse reactivity of the benzaldehyde, provide chemists with a powerful tool for innovation. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights for the research scientist.

## Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all successful experimental design. The data for **5-Bromo-2-methylbenzaldehyde** is summarized below.

Property	Value	Source(s)
CAS Number	90050-59-2	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	[1][2]
Molecular Weight	199.04 g/mol	[1][2]
Appearance	White to light yellow or light orange powder to lump	[1]
Melting Point	45.0 to 49.0 °C	[1]
Boiling Point	172 °C / 85 mmHg (lit.)	[1]
Solubility	Soluble in Methanol	[1]
SMILES	<chem>CC1=C(C=C(C=C1)Br)C=O</chem>	[2][3]
InChI Key	YILPAIKZHXATHY- UHFFFAOYSA-N	[2]

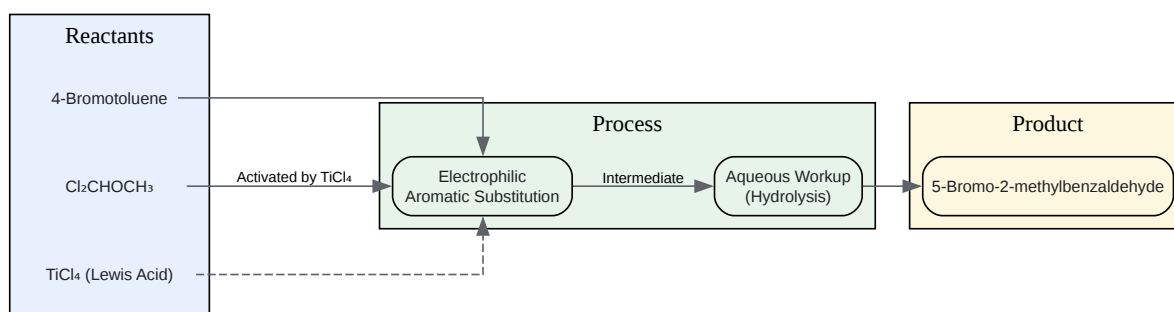
## Synthesis Pathway: Strategic Formylation

The synthesis of substituted benzaldehydes often relies on the direct introduction of a formyl group (-CHO) onto a pre-functionalized aromatic ring. While multiple routes exist, a common and mechanistically insightful approach is the electrophilic formylation of a suitable precursor, such as 4-bromotoluene. The causality behind this choice is clear: the starting material is commercially available and possesses the required methyl and bromo substituents in the correct orientation.

A plausible and effective method is a variation of the Rieche formylation, which utilizes a dichloromethyl alkyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl<sub>4</sub>).

**Mechanism Insight:** The role of TiCl<sub>4</sub> is paramount; it coordinates to the ether oxygen of dichloromethyl methyl ether, facilitating the departure of a methoxy group and generating a highly electrophilic dichloromethyl cation ([CHCl<sub>2</sub>]<sup>+</sup>). This potent electrophile then attacks the electron-rich aromatic ring of 4-bromotoluene. The directing effects of the methyl group (ortho-, para-directing) and the bromine (ortho-, para-directing, but deactivating) guide the electrophile

to the position ortho to the activating methyl group, leading to the desired 5-bromo-2-methyl substitution pattern. Subsequent hydrolysis of the resulting dichloromethyl intermediate during aqueous workup yields the final aldehyde product.



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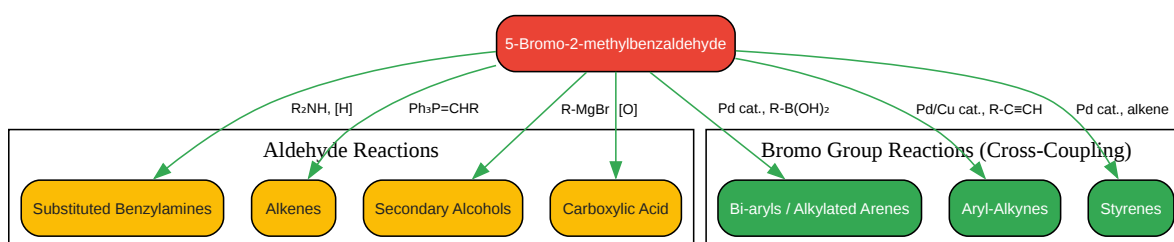
Caption: Synthetic workflow for **5-Bromo-2-methylbenzaldehyde**.

## Chemical Reactivity & Synthetic Utility

The synthetic power of **5-Bromo-2-methylbenzaldehyde** lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. This dual functionality makes it a highly sought-after intermediate.<sup>[4]</sup>

- The Aldehyde Group: This is a classic electrophilic center, susceptible to a wide array of nucleophilic additions. It is the primary site for chain extension and introduction of diverse functional groups. Key transformations include:
  - Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted benzylamines.
  - Wittig Reaction: Conversion of the C=O bond to a C=C bond, enabling the synthesis of stilbene-like structures.

- Grignard/Organolithium Addition: Formation of secondary alcohols, which can be further oxidized or used as chiral centers.
- Oxidation: Conversion to the corresponding 5-bromo-2-methylbenzoic acid, a valuable intermediate in its own right.
- The Bromo Substituent: The bromine atom on the aromatic ring is a key handle for modern cross-coupling chemistry. Its presence allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.
  - Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce new aryl or alkyl groups.
  - Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create aryl-alkyne structures.
  - Heck Coupling: Reaction with alkenes to form substituted styrenes.
  - Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.



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Caption: Key reaction pathways for **5-Bromo-2-methylbenzaldehyde**.

## Applications in Drug Discovery and Materials Science

While specific FDA-approved drugs directly containing this fragment may not be publicly indexed, its value is as a critical intermediate. Analogous halogenated benzaldehydes are instrumental in synthesizing a range of biologically active molecules.[4][5]

- **Pharmaceutical Synthesis:** This compound serves as a scaffold for building potential drug candidates. The ability to perform sequential reactions on the aldehyde and bromo groups allows for the creation of large libraries of related compounds for screening against biological targets. Its derivatives have been explored in the synthesis of anti-inflammatory and antimicrobial agents.[5][6]
- **Agrochemical Development:** The structural motifs accessible from this intermediate are relevant in the synthesis of novel pesticides and herbicides.[5]
- **Materials Science:** The rigid aromatic core and reactive handles make it a useful monomer or precursor for functional materials, including polymers and coatings with specific electronic or optical properties.[5]
- **Fluorescent Probes:** The arylaldehyde structure can be incorporated into larger conjugated systems used to develop fluorescent probes for biological imaging and cellular studies.[5]

## Analytical Characterization Protocol

As a supplier of unique research chemicals, Sigma-Aldrich notes that it does not always collect analytical data, and the buyer is responsible for confirming identity and purity. A self-validating analytical workflow is therefore essential.

- **$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):** Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm, singlet), three aromatic protons in the range of ~7.2-7.8 ppm (showing doublet and doublet of doublets splitting patterns), and a singlet for the methyl protons (~2.5 ppm).
- **$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):** Expect signals for the carbonyl carbon (~190-192 ppm), aromatic carbons (~120-145 ppm), and the methyl carbon (~20 ppm).
- **IR Spectroscopy (KBr Pellet):** Look for a strong, characteristic carbonyl ( $\text{C}=\text{O}$ ) stretching band for the aldehyde at approximately  $1690\text{-}1710\text{ cm}^{-1}$ . Also visible will be aromatic  $\text{C}=\text{C}$  stretching bands ( $\sim 1475\text{-}1600\text{ cm}^{-1}$ ) and  $\text{C-H}$  stretching bands ( $\sim 2850\text{-}3100\text{ cm}^{-1}$ ).[7]

- Mass Spectrometry (EI): The molecular ion peak ( $M^+$ ) should be observed at  $m/z$  198 and 200 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

## Safety, Handling, and Storage: A Trustworthy System

Safe handling is a non-negotiable aspect of laboratory science. The following protocols are based on globally harmonized system (GHS) classifications and best practices.

GHS Hazard Summary[2]

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Target Organs	Respiratory system

Precautionary Protocols:

- Prevention:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P264: Wash hands and any exposed skin thoroughly after handling.
  - P270: Do not eat, drink or smoke when using this product.
  - P280: Wear protective gloves, eye protection, and face protection.[8]
- Response:

- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage:
  - P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8]
  - Store at room temperature in a dry, dark place under an inert atmosphere.[1][3]
- Disposal:
  - P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

## References

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